REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH3:8].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1>CO>[C:1]([O:7][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH2:8]/[C:3](/[CH3:5])=[CH:2]\[C:1]([OH:7])=[O:6].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC=C(CO)O1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared by the method
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
N\C(=C/C(=O)O)\C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=C(CO)O1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH3:8].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1>CO>[C:1]([O:7][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH2:8]/[C:3](/[CH3:5])=[CH:2]\[C:1]([OH:7])=[O:6].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC=C(CO)O1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared by the method
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
N\C(=C/C(=O)O)\C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=C(CO)O1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH3:8].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1>CO>[C:1]([O:7][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[NH2:8]/[C:3](/[CH3:5])=[CH:2]\[C:1]([OH:7])=[O:6].[CH3:9][Si:10]([CH3:19])([CH3:18])[C:11]1[O:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C1=CC=C(CO)O1)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared by the method
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
N\C(=C/C(=O)O)\C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C1=CC=C(CO)O1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |